molecular formula C19H22FNOS B2853372 6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine CAS No. 793678-84-9

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine

Cat. No. B2853372
CAS RN: 793678-84-9
M. Wt: 331.45
InChI Key: QMNUABQTEYKEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, also known as TFB-TBOA, is a potent inhibitor of glutamate transporters. This compound has been the subject of extensive scientific research due to its potential applications in the treatment of various neurological disorders.

Mechanism of Action

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine works by inhibiting the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By blocking these transporters, this compound increases the concentration of glutamate in the synaptic cleft, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of glutamate-mediated excitotoxicity, the inhibition of glutamate uptake, and the modulation of synaptic plasticity. These effects make this compound a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is its potency as a glutamate transporter inhibitor, which makes it a valuable tool for studying the role of glutamate in neurological disorders. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine, including the development of more potent and selective inhibitors of glutamate transporters, the investigation of the role of glutamate transporters in neurological disorders, and the development of novel therapies based on the modulation of glutamate signaling. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves several steps, including the reaction of tert-butylamine with 3-fluorobenzoyl chloride to form N-tert-butyl-3-fluorobenzamide. This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid to form this compound.

Scientific Research Applications

6-Tert-butyl-3-(3-fluorobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. This compound has been shown to be effective in reducing glutamate-mediated excitotoxicity, which is a major contributor to neuronal damage in these conditions.

properties

IUPAC Name

(2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNOS/c1-19(2,3)12-7-8-14-15(10-12)23-18(21)16(14)17(22)11-5-4-6-13(20)9-11/h4-6,9,12H,7-8,10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNUABQTEYKEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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